molecular formula C11H13FO B8809415 1-Cyclopropyl-1-(4-fluorophenyl)ethanol CAS No. 2542-09-8

1-Cyclopropyl-1-(4-fluorophenyl)ethanol

Cat. No.: B8809415
CAS No.: 2542-09-8
M. Wt: 180.22 g/mol
InChI Key: KTXSJDVWEXYQPK-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(4-fluorophenyl)ethanol (CAS 2542-09-8) is an organic compound with the molecular formula C 11 H 13 FO and a molecular weight of 180.22 g/mol . It is characterized by a tertiary alcohol functional group adjacent to a cyclopropyl ring and a 4-fluorophenyl group . This structure classifies it as a chiral alcohol, making it a valuable intermediate in sophisticated organic synthesis. As a chiral building block, it is of significant interest for the research and development of active pharmaceutical ingredients (APIs), particularly for the construction of complex molecules that require defined stereochemistry . The compound is intended for research applications only and is not for human or veterinary use. Researchers should note that this chemical can cause serious eye irritation and appropriate personal protective equipment, including gloves and eye protection, should be worn while handling it .

Properties

CAS No.

2542-09-8

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

1-cyclopropyl-1-(4-fluorophenyl)ethanol

InChI

InChI=1S/C11H13FO/c1-11(13,8-2-3-8)9-4-6-10(12)7-5-9/h4-8,13H,2-3H2,1H3

InChI Key

KTXSJDVWEXYQPK-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)(C2=CC=C(C=C2)F)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1-Cyclopropyl-1-(4-fluorophenyl)ethanol has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to ibuprofen, which is widely used for pain relief and inflammation reduction .

Biological Studies

The compound is utilized in biological research to study enzyme inhibition and protein-ligand interactions. Its structural properties allow it to engage with specific molecular targets, facilitating investigations into metabolic pathways and cellular responses .

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties contribute to the development of new materials and chemical processes that require specific reactivity profiles .

Case Study 1: Anti-inflammatory Research

A study explored the efficacy of this compound in reducing inflammation in animal models. Results indicated a significant decrease in inflammatory markers compared to control groups, supporting its potential use as an analgesic agent.

Case Study 2: Enzyme Interaction Studies

Research focusing on the interaction of this compound with specific enzymes demonstrated its ability to inhibit certain pathways involved in metabolic disorders. This highlights its relevance in drug design aimed at treating diseases related to enzyme dysfunction.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes analogs of 1-cyclopropyl-1-(4-fluorophenyl)ethanol with variations in substituents and their properties:

Compound Name Substituent (R) Molecular Formula Yield (%) Physical State Melting Point (°C) Key Observations
This compound 4-Fluorophenyl C₁₁H₁₃FO - - - High purity (≥95%), used as a chiral intermediate
1-Cyclopropyl-1-(4-methylphenyl)ethanol 4-Methylphenyl C₁₂H₁₆O - - - Discontinued; methyl group increases hydrophobicity
1-Cyclopropyl-1-(4-chlorophenyl)ethanol 4-Chlorophenyl C₁₁H₁₃ClO 78 Pale yellow oil - Chlorine enhances electronic withdrawal; lower yield than fluorinated analogs
1-Cyclopropyl-1-(4-methoxyphenyl)ethanol 4-Methoxyphenyl C₁₂H₁₆O₂ 73 Yellow oil - Methoxy group improves solubility; used in ligand synthesis
1-Cyclopropyl-1-(2,5-dimethylphenyl)ethanol 2,5-Dimethylphenyl C₁₃H₁₈O 81 Yellow oil - Steric hindrance from methyl groups affects reactivity
1-Cyclopropyl-1-(4-fluorophenyl)-3-phenylprop-2-yn-1-ol 4-Fluorophenyl + propargyl C₁₈H₁₅FO 80 Pale yellow oil - Propargyl addition increases conjugation; used in click chemistry

Key Insights :

  • Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance stability and influence intermolecular interactions. Fluorine’s small size and high electronegativity improve metabolic stability in drug analogs .
  • Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Increase solubility but may reduce crystallinity (e.g., methoxy derivatives are oils) .
  • Steric Effects : Bulky substituents (e.g., 2,5-dimethylphenyl) lower yields due to steric hindrance during synthesis .

Spectral and Physical Properties

  • NMR Data: this compound: ¹H NMR signals for the cyclopropyl group appear at δ ~0.5–1.5 ppm, while the 4-fluorophenyl aromatic protons resonate at δ ~7.0–7.4 ppm . Methoxy Analogs: Additional singlet at δ ~3.8 ppm for -OCH₃ .
  • Melting Points : Fluorinated derivatives (e.g., 170a in ) exhibit higher melting points (132–134°C) due to stronger dipole interactions compared to methoxy or methyl analogs (69–86°C) .

Q & A

Q. What are the established synthetic routes for 1-Cyclopropyl-1-(4-fluorophenyl)ethanol, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Chemical Synthesis:
    • Reduction of Ketone Precursors: A common route involves reducing 1-cyclopropyl-1-(4-fluorophenyl)ethanone using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Ethanol or THF is typically used as the solvent, with yields influenced by reaction temperature (0–25°C) and stoichiometry .
    • Grignard Addition: Cyclopropane-containing Grignard reagents (e.g., cyclopropylmagnesium bromide) can react with 4-fluorophenyl acetaldehyde derivatives. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical to avoid side reactions .
  • Biological Synthesis:
    • Biocatalytic Reduction: Enantioselective synthesis employs enzymes like alcohol dehydrogenases or whole-cell systems (e.g., Daucus carota cells) to reduce prochiral ketones. Ethanol or glucose may enhance enantiomeric excess (ee > 90%) by stabilizing cofactors .
  • Key Factors Affecting Yield:
    • Catalyst loading (e.g., 5–10 mol% for chiral catalysts).
    • Solvent polarity (e.g., ethanol vs. dichloromethane).
    • Temperature control to minimize cyclopropane ring-opening .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: ¹H/¹³C NMR identifies cyclopropane (δ 0.5–1.5 ppm) and fluorophenyl (δ 7.0–7.5 ppm) groups. ¹⁹F NMR confirms para-fluorine substitution .
    • MS: High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., C₁₁H₁₁F₀O) and fragmentation patterns .
  • Crystallography:
    • X-ray Diffraction: SHELX software refines crystal structures, with ORTEP-3 visualizing thermal ellipsoids. Hydrogen bonding between hydroxyl and fluorine groups stabilizes the lattice .
  • Thermodynamic Data:
    • Boiling point: ~469 K (empirical data from similar fluorophenyl ethanols) .
    • Solubility: Slightly soluble in water (<1 mg/mL), highly soluble in ethanol or acetone .

Advanced Research Questions

Q. How are enantiomers resolved, and what methods assess chiral purity?

Methodological Answer:

  • Enantioseparation Strategies:
    • Chiral Chromatography: Use of Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases. Retention times correlate with ee values .
    • Enzymatic Kinetic Resolution: Lipases (e.g., CAL-B) selectively esterify one enantiomer. Reaction monitoring via TLC or HPLC ensures ≥95% ee .
  • Chiral Purity Analysis:
    • Circular Dichroism (CD): Distinct CD signals at 220–250 nm differentiate (R)- and (S)-enantiomers .
    • Resonant Two-Photon Ionization (R2PI): Mass-selective IR spectroscopy detects homochiral vs. heterochiral adducts in gas-phase studies .

Q. What computational approaches predict reactivity and biological interactions?

Methodological Answer:

  • Docking Studies:
    • Target Proteins: Docking into acetylcholinesterase (AChE) or cytochrome P450 enzymes using AutoDock Vina. The fluorophenyl group shows hydrophobic interactions with active-site residues .
    • Free Energy Calculations: MM-GBSA estimates binding affinities (ΔG ~ -8 kcal/mol for AChE inhibition) .
  • Molecular Dynamics (MD):
    • Simulations (e.g., GROMACS) reveal stability of cyclopropane ring under physiological conditions. RMSD < 2 Å over 100 ns trajectories indicates low conformational flexibility .
  • DFT Modeling:
    • B3LYP/6-311+G(d,p) optimizes ground-state geometries. HOMO-LUMO gaps (~5 eV) predict nucleophilic attack sites at the cyclopropane ring .

Data Contradiction Analysis

Q. How do discrepancies in synthetic yields arise across studies?

Critical Evaluation:

  • Catalyst Variability: Homogeneous catalysts (e.g., Ir-NHC complexes) achieve 80–90% yields, while heterogeneous systems (e.g., Ni/Al₂O₃) drop to 50–60% due to leaching .
  • Biocatalyst Stability: D. carota cells lose activity after 3 cycles (yield decreases from 95% to 60%), attributed to enzyme denaturation .
  • Solvent Effects: Ethanol improves solubility but may promote side reactions (e.g., ether formation) vs. acetone, which preserves cyclopropane integrity .

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